2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-4-ylmethylamino)prop-2-enenitrile
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Overview
Description
2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-4-ylmethylamino)prop-2-enenitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzoyl group, a methylsulfanyl group, and a pyridinylmethylamino group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-4-ylmethylamino)prop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chlorobenzoyl chloride, which is then reacted with other reagents to introduce the methylsulfanyl and pyridinylmethylamino groups. The reaction conditions may vary, but common reagents include bases like sodium hydroxide and solvents such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-4-ylmethylamino)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-4-ylmethylamino)prop-2-enenitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving its functional groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-4-ylmethylamino)prop-2-enenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorobenzoyl group may interact with hydrophobic pockets, while the pyridinylmethylamino group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-4-ylmethylamino)prop-2-enenitrile
- 4-chlorobenzoyl CoA ligase
- N-(4-Chlorobenzoyl)-4-Methylbenzenesulfonamide
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H14ClN3OS |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-(4-chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-4-ylmethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C17H14ClN3OS/c1-23-17(21-11-12-6-8-20-9-7-12)15(10-19)16(22)13-2-4-14(18)5-3-13/h2-9,21H,11H2,1H3 |
InChI Key |
ZOYFHKUGJXSZBF-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C(C#N)C(=O)C1=CC=C(C=C1)Cl)NCC2=CC=NC=C2 |
Origin of Product |
United States |
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